4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the reaction of a suitable chalcone with hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its interaction with estrogen receptors. It is a highly selective antagonist of estrogen receptor β (ERβ), with a 36-fold selectivity over estrogen receptor α (ERα) . By binding to ERβ, it inhibits the receptor’s activity, which can lead to various downstream effects, including the modulation of gene expression and cellular responses .
Comparison with Similar Compounds
Similar compounds include:
Propylpyrazoletriol (PPT): Another selective estrogen receptor modulator.
Methylpiperidinopyrazole (MPP): Known for its selective antagonism of estrogen receptors.
(R,R)-Tetrahydrochrysene ((R,R)-THC): A compound with similar estrogen receptor activity. Compared to these compounds, 4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to its high selectivity for ERβ and its specific chemical structure, which imparts distinct biological activities.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4O/c1-11-10-14(25-6-8-27-9-7-25)26-17(23-11)15(16(24-26)18(20,21)22)12-4-2-3-5-13(12)19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCQJVLDSGSGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C(F)(F)F)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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